1H-Imidazole-4-carboxamide, 5-nitro-
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Overview
Description
1H-Imidazole-4-carboxamide, 5-nitro- is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxamide, 5-nitro- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. These methods may include the acylation of amides or nitriles, followed by ring closure reactions . The use of catalysts such as erbium triflate can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carboxamide, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the ring .
Scientific Research Applications
1H-Imidazole-4-carboxamide, 5-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxamide, 5-nitro- involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The compound’s nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1H-Imidazole-4-carboxamide: Lacks the nitro group, resulting in different chemical and biological properties.
5-Amino-1H-imidazole-4-carboxamide: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
1H-Imidazole-4-carbaldehyde:
Uniqueness: 1H-Imidazole-4-carboxamide, 5-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-nitro-1H-imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)2-4(8(10)11)7-1-6-2/h1H,(H2,5,9)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHUXIIKAYKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382702 |
Source
|
Record name | 1H-Imidazole-4-carboxamide, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65865-80-7 |
Source
|
Record name | 1H-Imidazole-4-carboxamide, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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